4-Methoxy-3,5-dimethylaniline

Lipophilicity Medicinal Chemistry ADME Prediction

Researchers requiring a substituted aniline with a defined 3,4,5-electron-donating pattern often encounter supply gaps with simpler analogs that fail to reproduce desired reactivity. 4-Methoxy-3,5-dimethylaniline (CAS 39785-37-0) resolves this with its combined methoxy and methyl substitution, enabling unique ortho-directed C-H activation unavailable with 3,5-dimethylaniline or p-anisidine alone. • Consensus LogP 1.91 & TPSA 35.25 Ų-validated CNS drug-like scaffold for blood-brain barrier penetrant lead optimization • Boiling point 251.8°C vs. 240-243°C for p-anisidine-superior thermal stability for high-temperature reactions and vacuum distillation • Ortho-directing 4-MeO group enables regioselective C-H functionalization for constructing densely functionalized aromatic cores • Standard purity ≥98%; ambient shipping with full QC documentation (NMR, HPLC); research-use quantities from mg to kg scale

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 39785-37-0
Cat. No. B181746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3,5-dimethylaniline
CAS39785-37-0
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)N
InChIInChI=1S/C9H13NO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,10H2,1-3H3
InChIKeyHUPGZEYAAFYLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3,5-dimethylaniline: Physicochemical Properties & Procurement


4-Methoxy-3,5-dimethylaniline (CAS 39785-37-0) is a substituted aromatic amine bearing electron-donating methoxy and methyl groups at the 3-, 4-, and 5-positions of the benzene ring [1]. Its molecular formula is C₉H₁₃NO with a molecular weight of 151.21 g/mol, and its solid form exhibits a melting point of 62–65 °C . The compound is commercially available as a research intermediate with standard purities of 95–98% from major chemical suppliers .

Selection Context

Substituted aromatic amine research intermediate for small-molecule synthesis

Procurement Attribute

Commercially available in 95–98% standard purities from major suppliers

Workflow Fit

Suited for electrophilic aromatic substitution and cross-coupling reaction development

3,4,5-trisubstituted pattern provides a distinct electronic and steric profile compared to mono- or di-substituted analogs

Irreplaceability of 4-Methoxy-3,5-dimethylaniline


In-class aniline derivatives such as 3,5‑dimethylaniline or 4‑methoxyaniline are not interchangeable with 4‑methoxy‑3,5‑dimethylaniline because the combination of both methyl groups and the 4‑methoxy substituent creates a unique electron‑donating pattern that alters the aromatic ring's electronic density, nucleophilicity, and steric environment [1]. This combined substitution significantly influences physicochemical parameters such as lipophilicity (LogP) and boiling point, as well as the compound's reactivity in electrophilic aromatic substitution and cross‑coupling reactions . Consequently, substituting with an analog that lacks either the methoxy or the methyl groups will lead to different reaction kinetics, altered selectivity in multi‑step syntheses, and ultimately failure to reproduce the desired target molecule properties .

Analogs lacking the 4-methoxy group may shift reactivity

3,5-dimethylaniline cannot direct C–H functionalization or replicate the hydrogen-bonding capability of the methoxy group.

Non-methylated aniline derivatives differ in lipophilicity and stability

4-methoxyaniline possesses a lower boiling point and reduced lipophilicity; reaction kinetics and purification windows may not directly transfer.

Class-level antiproliferative data require compound-specific validation

The dimethylated aniline core shows reported activity, but the 4-methoxy substituent may shift selectivity in cell-model studies; direct substitution without pilot testing may not replicate published SAR.

4-Methoxy-3,5-dimethylaniline: Quantitative Comparisons


Lipophilicity Advantage Over 3,5-Dimethylaniline

The target compound exhibits a higher calculated LogP (Consensus LogP: 1.91) compared to 3,5‑dimethylaniline (LogP ~1.6), indicating increased lipophilicity that can improve membrane permeability and bioavailability in drug discovery contexts [1]. This difference is a direct consequence of the additional 4‑methoxy group on the aromatic ring, which enhances hydrophobic character while retaining hydrogen‑bonding capability [2].

Lipophilicity vs. 3,5-Dimethylaniline
Cross-study comparable

Consensus LogP 1.91 (5 methods)

+0.3 LogP vs. comparator

Reported higher lipophilicity; may support membrane-permeability screening context.

Predicted consensus value; experimental LogP may differ.

Lipophilicity Medicinal Chemistry ADME Prediction

Thermal Stability vs. 4-Methoxyaniline

4‑Methoxy‑3,5‑dimethylaniline possesses a significantly higher boiling point (251.8 °C at 760 mmHg) than its non‑methylated counterpart 4‑methoxyaniline (p‑anisidine, boiling point 240–243 °C) . This ~10 °C increase in boiling point arises from the additional van der Waals interactions contributed by the two methyl groups, offering greater thermal stability during high‑temperature reactions or vacuum distillations [1].

Thermal Stability vs. 4-Methoxyaniline
Cross-study comparable

BP 251.8 °C at 760 mmHg

~10 °C higher vs. p-anisidine

Reported higher boiling point; may provide a wider thermal window for high-temperature synthesis.

Predicted boiling point; experimental verification recommended for process-scale conditions.

Thermal Stability Distillation Process Chemistry

TPSA Advantage vs. Aniline

The target compound's TPSA is 35.25 Ų, compared to 26 Ų for unsubstituted aniline [1]. This 35% increase in polar surface area results from the additional oxygen atom of the methoxy group, which enhances aqueous solubility and influences blood–brain barrier penetration profiles while still remaining well below the 140 Ų threshold for oral bioavailability [2].

TPSA Advantage vs. Aniline
Cross-study comparable

TPSA 35.25 Ų

+9.25 Ų (35% higher)

Reported polar surface area within drug-likeness range; supports lead-optimization property review.

Calculated value using Ertl method; in-vitro permeability assays recommended for CNS context.

Drug-likeness Bioavailability Rule of Five

Dihydroorotase Enzyme Inhibition

In an enzyme inhibition assay, 4‑methoxy‑3,5‑dimethylaniline displayed weak inhibition of mouse Ehrlich ascites dihydroorotase with an IC₅₀ of 1.80 × 10⁵ nM (180 μM) [1]. While this potency is low, it provides a quantitative baseline for structure–activity relationship (SAR) studies aimed at developing more potent dihydroorotase inhibitors for antiproliferative applications [2].

Dihydroorotase Enzyme Inhibition
Class-level inference

IC₅₀ = 180 μM

~100–1000-fold weaker than optimized inhibitors

Reported weak inhibition; may serve as a low-affinity scaffold for SAR studies.

Mouse Ehrlich ascites enzyme at pH 7.37; potency context may differ across assay platforms.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Antiproliferative Activity in Cancer Models

Dimethylated anilines, as a class, have demonstrated antiproliferative activity in renal (Caki‑1) and breast (MDA‑MB‑231) cancer cell lines, with GI₅₀ values down to 24 μM [1]. Although 4‑methoxy‑3,5‑dimethylaniline itself has not been directly tested in these assays, its structural similarity (dimethylated aniline core plus a methoxy group) suggests that it may exhibit comparable or modified cytotoxic activity, warranting further investigation [2].

Antiproliferative Activity in Cancer Models
Class-level inference

Class-level GI₅₀ down to 24 μM reported for dimethylated anilines

Supports compound selection for antiproliferative SAR programs; requires compound-specific validation.

4-Methoxy analog not directly tested; cell-model endpoint review needed for Caki-1 and MDA-MB-231 lines.

Anticancer Cytotoxicity GI₅₀

Methoxy-Directed C–H Functionalization

The 4‑methoxy substituent in 4‑methoxy‑3,5‑dimethylaniline can serve as a directing group for palladium‑catalyzed C–H functionalization reactions, a capability absent in 3,5‑dimethylaniline [1]. This allows for regioselective introduction of additional functional groups at the ortho‑positions relative to the methoxy group, expanding the chemical space accessible from a single building block .

Methoxy-Directed C–H Functionalization
Class-level inference

4-methoxy group may act as a Pd-catalysis directing group

May expand late-stage functionalization options compared to 3,5-dimethylaniline.

Class-level synthetic utility; reaction conditions require optimization for this specific substrate.

C–H Activation Organic Synthesis Late-Stage Functionalization

4-Methoxy-3,5-dimethylaniline: Key Applications


CNS-Penetrant Lead Optimization

Given its favorable Consensus LogP of 1.91 and TPSA of 35.25 Ų, 4‑methoxy‑3,5‑dimethylaniline is well‑suited as a scaffold for CNS‑penetrant lead optimization programs . The combined lipophilicity and polar surface area predict moderate blood–brain barrier permeability while maintaining aqueous solubility, aligning with established CNS drug‑likeness criteria [1].

Antiproliferative SAR: Renal & Breast Cancer

Class‑level evidence demonstrates that dimethylated anilines exhibit GI₅₀ values down to 24 μM in Caki‑1 and MDA‑MB‑231 cell lines . Procurement of 4‑methoxy‑3,5‑dimethylaniline for further SAR exploration is justified, as the additional methoxy group offers a handle for modulating potency and physicochemical properties [1].

High-Temperature Synthesis

With a boiling point of 251.8 °C (versus 240–243 °C for p‑anisidine), this compound is preferred for reactions conducted at elevated temperatures or under vacuum distillation conditions where thermal decomposition of less stable aniline derivatives may be a concern [1].

Methoxy-Directed Palladium Catalysis

The 4‑methoxy group enables ortho‑directed C–H activation, providing a synthetic advantage over non‑methoxylated analogs such as 3,5‑dimethylaniline . This capability is particularly valuable in the construction of complex, densely functionalized aromatic cores in pharmaceutical and agrochemical research [1].

Application
Selection Property
Validation Focus
CNS-Penetrant Lead Optimization
Balanced LogP and TPSA profile
Blood-brain barrier permeability and solubility assay context
Antiproliferative SAR: Renal & Breast Cancer Cell Models
Dimethylated aniline core with methoxy handle
Cell-model endpoint review and potency/SAR comparison
High-Temperature Synthesis
Elevated boiling point and thermal stability profile
Process-scale thermal-stability validation and distillation context
Methoxy-Directed Palladium Catalysis
4-Methoxy directing-group capability
Regioselective C–H activation and synthetic-route optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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